3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one
Overview
Description
3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one is a synthetic compound that features a cyclopentyl group, a piperazine ring, and a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a 3,4,5-trimethoxybenzoyl group.
Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a Grignard reaction or other suitable alkylation methods.
Final Coupling: The final step involves coupling the cyclopentyl derivative with the piperazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit enzymes like tubulin and heat shock protein 90.
Biology: The compound is used in studies related to its anti-inflammatory and anti-microbial properties.
Pharmacology: Research includes its potential use as an anti-depressant and anti-migraine agent.
Industry: It may be used in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one involves its interaction with molecular targets such as tubulin and heat shock protein 90. By binding to these targets, the compound can inhibit their function, leading to anti-cancer and anti-inflammatory effects . The trimethoxybenzoyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors with similar structural features.
Uniqueness
3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one is unique due to its combination of a cyclopentyl group, a piperazine ring, and a trimethoxybenzoyl moiety. This unique structure imparts specific biological activities and makes it a valuable compound for research in medicinal chemistry and pharmacology .
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-27-18-14-17(15-19(28-2)21(18)29-3)22(26)24-12-10-23(11-13-24)20(25)9-8-16-6-4-5-7-16/h14-16H,4-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIANTSGWYJQGIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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